molecular formula C12H15N3O3S B4888934 N-[(butylamino)carbonothioyl]-4-nitrobenzamide

N-[(butylamino)carbonothioyl]-4-nitrobenzamide

Cat. No. B4888934
M. Wt: 281.33 g/mol
InChI Key: UQMCQZMDTPQTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(butylamino)carbonothioyl]-4-nitrobenzamide is a chemical compound that belongs to the class of thioamide derivatives. It is commonly known as BCA or BCA-NB and has been widely used in scientific research for its unique properties.

Mechanism of Action

BCA-NB functions by binding to the hydrophobic pockets of proteins. The nitro group of BCA-NB acts as a hydrogen bond acceptor, while the thioamide group acts as a hydrogen bond donor. This allows BCA-NB to form stable complexes with proteins, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects
BCA-NB has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the stability or activity of proteins, making it an ideal tool for studying protein-protein interactions. BCA-NB has also been shown to be non-toxic to cells at concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using BCA-NB in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of proteins and protein-protein interactions. However, BCA-NB has some limitations, including its cost and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the use of BCA-NB in scientific research. One potential application is in the study of protein folding and misfolding. BCA-NB could be used to detect changes in protein conformation during the folding process. Another potential application is in the study of protein dynamics and interactions in live cells. BCA-NB could be used to study protein-protein interactions in real-time in living cells. Additionally, BCA-NB could be used in the development of new drugs that target specific protein-protein interactions.
Conclusion
In conclusion, BCA-NB is a valuable tool for studying protein-protein interactions in scientific research. Its unique properties make it an ideal probe for detecting changes in protein conformation. BCA-NB has minimal effects on the biochemical and physiological properties of proteins, making it a safe and reliable tool for scientific research. Its versatility and sensitivity make it a valuable tool for a wide range of applications. The future directions for the use of BCA-NB in scientific research are promising, and it is likely to continue to be an important tool for studying protein-protein interactions in the future.

Synthesis Methods

BCA-NB can be synthesized by reacting 4-nitrobenzoic acid with butylamine in the presence of thionyl chloride. The resulting product is then treated with sodium hydrogen sulfide to form the thioamide derivative. The synthesis process has been optimized to produce high yields of BCA-NB with high purity.

Scientific Research Applications

BCA-NB has been widely used in scientific research as a tool for studying protein-protein interactions. It is a fluorescent probe that can be used to detect changes in the conformation of proteins. BCA-NB has been used in a variety of applications, including drug discovery, protein structure determination, and the study of protein-protein interactions.

properties

IUPAC Name

N-(butylcarbamothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-2-3-8-13-12(19)14-11(16)9-4-6-10(7-5-9)15(17)18/h4-7H,2-3,8H2,1H3,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCQZMDTPQTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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